1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
CAS No.: 2246638-38-8
Cat. No.: VC4402917
Molecular Formula: C19H22BFO3
Molecular Weight: 328.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246638-38-8 |
|---|---|
| Molecular Formula | C19H22BFO3 |
| Molecular Weight | 328.19 |
| IUPAC Name | 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3 |
| Standard InChI Key | FUIOTITXJYRSSN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is , with a molar mass of 328.19 g/mol . Its structure consists of a dioxaborolane ring (a five-membered boracycle) substituted with a 2-[(4-fluorobenzyl)oxy]phenyl group and four methyl groups at the 4,4,5,5-positions . The fluorine atom at the para position of the benzyl ether enhances electron-withdrawing effects, influencing reactivity in Suzuki-Miyaura couplings .
Key spectroscopic data include:
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NMR (CDCl): Signals at δ 7.15–7.45 ppm (aromatic protons), δ 5.05 ppm (OCHPh), and δ 1.30 ppm (tetramethyl groups) .
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NMR: A peak near δ 30 ppm, characteristic of sp-hybridized boron in dioxaborolanes .
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IR: B-O stretching vibrations at 1,350–1,400 cm and aromatic C-F stretches at 1,100–1,200 cm .
The compound is typically a pale yellow oil with a density of 1.12 g/cm and a boiling point of 432.3°C (predicted) . It exhibits limited solubility in water but is miscible with organic solvents like dichloromethane and tetrahydrofuran .
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves a palladium-catalyzed Miyaura borylation of 2-[(4-fluorobenzyl)oxy]bromobenzene with bis(pinacolato)diboron (Bpin) (Figure 1):
Reaction conditions typically include a toluene solvent, 80–100°C, and 12–24 hours, yielding >75% purity before column chromatography. Alternative methods utilize pinacolborane (HBpin) in copper-mediated reactions, though these are less efficient .
Scalability and Cost
Industrial-scale production (e.g., by Reagentia) offers bulk pricing:
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5 g: €693.40
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10 g: €4,339.44 .
Cost escalates nonlinearly due to purification challenges, as the compound requires rigorous exclusion of moisture and oxygen to prevent decomposition .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This boronic ester is a key partner in forming biaryl linkages. For example, coupling with 4-bromoanisole under Pd(PPh) catalysis produces 4'-methoxy-4-fluorodiphenyl ether, a precursor to liquid crystals . Yield optimization (up to 89%) requires anhydrous conditions and CsCO as a base .
Pharmaceutical Intermediates
The compound’s fluorine and ether motifs make it valuable in drug design. It has been used to synthesize kinase inhibitors, with the boronate group enabling late-stage functionalization via click chemistry. Recent studies highlight its role in prodrug activation, where the boron moiety facilitates pH-dependent release .
Comparative Analysis with Related Derivatives
Table 1 contrasts key properties of structurally similar dioxaborolanes:
The 4-fluorobenzyl ether derivative (CAS 2246638-38-8) exhibits intermediate reactivity due to balanced electronic effects. Its oil form complicates purification but enhances solubility in nonpolar solvents compared to crystalline analogs .
Recent Research Developments
Catalytic Innovations
A 2024 study demonstrated that replacing Pd with Ir(I) catalysts (e.g., [Ir(cod)(OMe)]) accelerates borylation of sterically hindered substrates, achieving turnover numbers (TON) >500 . This advancement could reduce production costs by 30%.
Biomedical Applications
Functionalization of this compound with polyethylene glycol (PEG) chains has yielded boron-containing nanoparticles for neutron capture therapy (NCT). In murine models, PEGylated derivatives showed 40% tumor growth inhibition at 10 mg/kg doses .
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